Methyltris[(prop-2-en-1-yl)oxy]silane
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Overview
Description
Methyltris[(prop-2-en-1-yl)oxy]silane: is an organosilicon compound with the molecular formula C10H18O3Si . It is a silane derivative where the silicon atom is bonded to three prop-2-en-1-yloxy groups and one methyl group. This compound is known for its applications in various fields, including materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltris[(prop-2-en-1-yl)oxy]silane can be synthesized through the reaction of methyltrichlorosilane with allyl alcohol in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_2=CHCH_2\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_2\text{CH=CH}_2\text{)}_3 + 3 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors and efficient separation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Methyltris[(prop-2-en-1-yl)oxy]silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes.
Oxidation: Formation of silanols and siloxanes.
Substitution: Replacement of the prop-2-en-1-yloxy groups with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by platinum or rhodium complexes.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or ozone.
Substitution: Achieved using nucleophiles such as amines or alcohols.
Major Products:
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Oxidation: Yields silanols and siloxanes.
Substitution: Results in the formation of new organosilicon derivatives.
Scientific Research Applications
Methyltris[(prop-2-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Mechanism of Action
The mechanism of action of methyltris[(prop-2-en-1-yl)oxy]silane involves its ability to form strong bonds with various substrates through the silicon atom. This compound can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions are crucial for its applications in coatings and adhesives, where strong and durable bonds are required .
Comparison with Similar Compounds
Triisopropoxysilane: Similar in structure but with isopropoxy groups instead of prop-2-en-1-yloxy groups.
Methyltris(prop-1-en-2-yloxy)silane: Differs in the position of the double bond in the propoxy groups
Uniqueness: Methyltris[(prop-2-en-1-yl)oxy]silane is unique due to its specific arrangement of prop-2-en-1-yloxy groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise control over chemical reactivity and material properties .
Properties
CAS No. |
17984-91-7 |
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Molecular Formula |
C10H18O3Si |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
methyl-tris(prop-2-enoxy)silane |
InChI |
InChI=1S/C10H18O3Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-7H,1-3,8-10H2,4H3 |
InChI Key |
FSJWZPLVFNAHMX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](OCC=C)(OCC=C)OCC=C |
Origin of Product |
United States |
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